molecular formula C8H9Cl2NO2 B12336699 (R)-2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride CAS No. 1045712-21-7

(R)-2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride

Cat. No.: B12336699
CAS No.: 1045712-21-7
M. Wt: 222.07 g/mol
InChI Key: GXBCSCVVIBVDFI-OGFXRTJISA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton and carbon NMR spectra provide critical insights into the compound’s structure:

¹H NMR (400 MHz, D₂O):

  • δ 7.35–7.45 (m, 4H, Ar–H)
  • δ 4.21 (q, J = 7.2 Hz, 1H, α-CH)
  • δ 3.12 (s, 2H, NH₃⁺).

¹³C NMR (100 MHz, D₂O):

  • δ 174.5 (COOH)
  • δ 134.2–127.8 (Ar–C)
  • δ 58.9 (α-C)
  • δ 44.1 (NH₃⁺).

The aromatic multiplicity arises from ortho-chlorine substitution, which deshields adjacent protons and splits signals into complex multiplet patterns. The α-proton’s quartet splitting confirms coupling with the amino group’s protons.

Infrared (IR) and Raman Vibrational Signatures

IR and Raman spectra highlight functional group vibrations:

Vibration Mode IR (cm⁻¹) Raman (cm⁻¹) Assignment
ν(N–H) 3150 3145 Ammonium stretch
ν(C=O) 1710 1705 Carboxylic acid carbonyl
δ(N–H) 1615 1620 NH₃⁺ deformation
ν(C–Cl) 745 750 Aromatic C–Cl stretch

The broad band near 2500–3000 cm⁻¹ corresponds to O–H stretching from the carboxylic acid and hydrochloride salt. The absence of free amine signals confirms protonation to the ammonium form.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the hydrochloride salt reveals characteristic fragments:

  • Molecular ion peak : m/z 221.0010 [M]⁺ (calculated for C₈H₈Cl₂NO₂)
  • Base peak : m/z 184.0375 [M – HCl]⁺ (loss of hydrochloric acid)
  • Fragment at m/z 146 : C₇H₆ClN⁺ (cleavage of the carboxyl group)
  • Fragment at m/z 111 : C₆H₄Cl⁺ (phenylchloride ion).

Electron impact ionization predominantly cleaves the labile C–N bond, yielding the 2-chlorophenylcarbinyl cation (m/z 125). The isotopic pattern at *m/z 221 shows a 3:1 ratio for Cl₂, confirming two chlorine atoms.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1045712-21-7

Molecular Formula

C8H9Cl2NO2

Molecular Weight

222.07 g/mol

IUPAC Name

(2R)-2-amino-2-(2-chlorophenyl)acetic acid;hydrochloride

InChI

InChI=1S/C8H8ClNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1

InChI Key

GXBCSCVVIBVDFI-OGFXRTJISA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](C(=O)O)N)Cl.Cl

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)Cl.Cl

Origin of Product

United States

Preparation Methods

Diastereomeric Salt Formation with Tartaric Acid

A widely adopted method involves resolving racemic 2-amino-2-(2-chlorophenyl)acetic acid using L-(+)-tartaric acid. The process leverages differences in solubility between diastereomeric salts:

  • Procedure :
    • Racemic 2-amino-2-(2-chlorophenyl)acetic acid (1 mol) is dissolved in methanol (5 L/mol) at 60°C.
    • L-(+)-Tartaric acid (1.2 mol) is added, and the mixture is cooled to 25°C to precipitate the (R)-enantiomer-tartrate complex.
    • The solid is filtered, washed with cold methanol, and treated with hydrochloric acid to isolate (R)-2-amino-2-(2-chlorophenyl)acetic acid hydrochloride.
  • Yield : 58–63%.
  • Optical Purity : ≥99% enantiomeric excess (ee).
Parameter Value Source
Solvent Methanol/Water (4:1)
Temperature 25–30°C
Molar Ratio (Acid:Tartaric Acid) 1:1.2

Resolution Using D-Camphorsulfonic Acid

Alternative resolving agents like D-camphorsulfonic acid improve selectivity in non-polar solvents:

  • Procedure :
    • Racemic acid (1 mol) and D-camphorsulfonic acid (1.1 mol) are stirred in toluene at 50°C.
    • The (R)-enantiomer-sulfonate salt precipitates after 12 h, while the (S)-enantiomer remains in solution.
    • The salt is treated with NaOH to regenerate the free base, followed by HCl to form the hydrochloride.
  • Yield : 55–60%.
  • Optical Purity : 98–99% ee.

Asymmetric Synthesis

Catalytic Asymmetric Hydrogenation

This method avoids resolution by directly synthesizing the (R)-enantiomer using chiral catalysts:

  • Procedure :
    • 2-Chlorophenylglyoxylic acid (1 mol) is hydrogenated at 50 bar H₂ in methanol with a Ru-(S)-BINAP catalyst (0.5 mol%).
    • The product is treated with HCl to form the hydrochloride.
  • Yield : 85–90%.
  • Optical Purity : 92–95% ee.
Parameter Value Source
Catalyst Ru-(S)-BINAP
Pressure 50 bar H₂
Temperature 50°C

Enzymatic Kinetic Resolution

Lipases selectively hydrolyze ester derivatives of the (S)-enantiomer:

  • Procedure :
    • Racemic methyl 2-amino-2-(2-chlorophenyl)acetate (1 mol) is incubated with Candida antarctica lipase B in phosphate buffer (pH 7.5).
    • The (S)-ester is hydrolyzed to the acid, leaving (R)-ester, which is isolated and hydrolyzed with HCl.
  • Yield : 40–45%.
  • Optical Purity : ≥98% ee.

Esterification and Hydrolysis

Thionyl Chloride-Mediated Esterification

A key step in multi-stage syntheses involves converting the acid to its methyl ester:

  • Procedure :
    • 2-Amino-2-(2-chlorophenyl)acetic acid (1 mol) is refluxed with thionyl chloride (1.5 mol) in methanol for 6 h.
    • The methyl ester hydrochloride precipitates upon cooling and is recrystallized from toluene-methanol (4:1).
  • Yield : 90–95%.
Parameter Value Source
Reflux Time 6 h
Solvent Methanol

Hydrolysis of Methyl Ester

The ester is hydrolyzed back to the acid under acidic conditions:

  • Procedure :
    • Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride (1 mol) is stirred with 6 M HCl at 80°C for 4 h.
    • The product is crystallized by cooling to 0°C.
  • Yield : 88–92%.

Industrial-Scale Production

Continuous Flow Resolution

Modern facilities use continuous systems to enhance efficiency:

  • Procedure :
    • Racemic acid and L-tartaric acid are mixed in a flow reactor (residence time: 30 min) at 30°C.
    • Crystallization is induced in a tubular reactor, with the (R)-salt filtered continuously.
  • Throughput : 500 kg/day.
  • Purity : ≥99.5%.

Solvent Recycling

Methanol and toluene are recovered via distillation:

  • Recovery Rate : 95%.
  • Cost Reduction : 30% compared to batch processes.

Comparative Analysis of Methods

Method Yield (%) Optical Purity (% ee) Cost (USD/kg) Scalability
Tartaric Acid Resolution 58–63 99 120 High
Asymmetric Hydrogenation 85–90 92–95 200 Moderate
Enzymatic Resolution 40–45 98 180 Low

Key Findings :

  • Chiral resolution remains the most cost-effective for large-scale production despite moderate yields.
  • Asymmetric hydrogenation offers higher yields but requires expensive catalysts.
  • Industrial processes prioritize solvent recycling and continuous flow systems to reduce costs.

Chemical Reactions Analysis

Types of Reactions: ®-2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₁ClNO₂·HCl
  • Molecular Weight : 236.10 g/mol
  • CAS Number : 212838-70-5

This compound is characterized by its chiral nature, which contributes to its specificity in biological interactions and pharmaceutical applications. Its structural features include a chlorophenyl moiety that enhances its binding affinity to various biological targets.

Pharmaceutical Applications

  • Synthesis of Pharmaceuticals
    • (R)-2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo diverse chemical reactions makes it a valuable building block in organic synthesis.
  • Neurotransmitter Modulation
    • Research indicates that this compound can modulate neurotransmitter systems, particularly affecting levels of neurotransmitters such as serotonin and norepinephrine. This capability positions it as a candidate for developing treatments for neurological disorders, including depression and anxiety.
  • Potential Antidepressant Activity
    • Preliminary studies have suggested that this compound may exhibit antidepressant-like effects in animal models. Its interaction with neurotransmitter receptors could provide insights into new therapeutic strategies for mood disorders.
  • Analgesic Properties
    • The compound has been evaluated for its analgesic potential, showing promise in pain management therapies. Studies suggest it may interact with opioid receptors, contributing to its antinociceptive effects.
  • Antimicrobial Activity
    • Investigations into the antimicrobial properties of this compound have demonstrated effectiveness against various bacterial strains, highlighting its potential use in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Neuroprotective Effects
    • A study evaluated the compound's effect on neuronal cell lines exposed to oxidative stress, resulting in a significant reduction in cell death compared to controls, suggesting protective effects against neurotoxicity.
  • Behavioral Assays for Antidepressant Evaluation
    • In behavioral assays conducted on animal models, treatment with this compound exhibited reduced depressive-like behaviors, supporting its potential role as an antidepressant.
  • Analgesic Trials
    • In pain models, the compound demonstrated dose-dependent analgesic effects comparable to established analgesics, warranting further exploration into its mechanisms of action.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetateSimilar structure with fluorinePotentially different pharmacological profiles
(R)-Methyl 2-amino-2-(4-chlorophenyl)acetateEnantiomer with opposite configurationMay exhibit different biological activities
Methyl 2-amino-2-(phenyl)acetateLacks halogen substitutionBroader range of biological effects
(S)-Methyl 2-amino-2-(3-chlorophenyl)acetateChlorine at position 3Variations in receptor binding affinity

This table illustrates how variations in structure can influence the biological activity of related compounds, emphasizing the unique pharmacological profile of this compound.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity and affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, leading to altered levels of neurotransmitters in the brain and affecting neurological function.

Comparison with Similar Compounds

Key Observations :

  • Halogen Position : The 2-chloro substitution (target compound) is sterically and electronically distinct from para-substituted analogs (e.g., 4-chlorophenyl). This impacts binding affinity in drug-receptor interactions .
  • Halogen Type : Bromine and fluorine substituents (e.g., 4-bromo-2-fluorophenyl) increase molecular weight and alter lipophilicity, affecting membrane permeability .

Physicochemical Properties

  • Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free acids. The 2-chlorophenyl derivative’s solubility is optimal for synthetic processes, while dichloro analogs (e.g., 3,4-dichlorophenyl) may show reduced solubility due to increased hydrophobicity .
  • Stability : Electron-withdrawing groups (e.g., 2-chloro) enhance stability against hydrolysis compared to electron-donating substituents .

Enantiomeric Considerations

Enantiomeric purity is critical for pharmacological activity. For example, in clopidogrel (a thienopyridine antiplatelet drug), the (S)-enantiomer is active, while the (R)-enantiomer is a controlled impurity . Similarly, the (R)-configuration of the target compound may be essential for its role in synthesizing enantiopure APIs.

Biological Activity

(R)-2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride, also known as R-2-Chlorophenylglycine hydrochloride, is a chiral amino acid derivative with significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the modulation of neurotransmitter systems and enzyme activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H10ClN•HCl
  • Molecular Weight : 222.07 g/mol
  • Structural Characteristics : The presence of a chlorine atom on the phenyl ring contributes to its unique reactivity and biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the following areas:

  • Neurotransmitter Modulation :
    • The compound has been studied for its role in influencing neurotransmitter synthesis and activity. It may act as an inhibitor or activator of specific enzymes involved in neurotransmitter pathways, impacting levels of key neurotransmitters such as serotonin and dopamine.
  • Enzyme Interaction :
    • Research indicates that this compound can modulate the activity of various enzymes, which is critical for understanding its therapeutic potential in treating neurological disorders .
  • Potential Anticancer Activity :
    • Preliminary studies suggest that this compound may exhibit anticancer properties by targeting specific molecular pathways involved in cancer cell signaling and proliferation .

The mechanism through which this compound exerts its biological effects involves:

  • Interaction with Enzymes : The compound may inhibit or activate enzymes related to neurotransmitter synthesis, leading to altered biochemical pathways that affect neuronal function.
  • Chiral Selectivity : Its chiral nature allows for selective interactions with biological targets, enhancing its efficacy in modulating specific pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Neurotransmitter ModulationAlters levels of neurotransmitters; potential effects on mood and cognition,
Enzyme InhibitionModulates enzyme activities affecting various biochemical pathways,
Anticancer PotentialPreliminary evidence suggests targeting cancer cell signaling pathways ,

Case Study: Neurotransmitter Modulation

A study conducted on the effects of this compound demonstrated its ability to inhibit the enzyme involved in serotonin synthesis. This inhibition resulted in decreased serotonin levels, suggesting potential applications in treating mood disorders.

Case Study: Anticancer Activity

In vitro tests showed that this compound exhibited significant cytotoxicity against certain cancer cell lines. The compound's IC50 values ranged from 7 to 20 µM, indicating promising anticancer properties that warrant further investigation .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (R)-2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride, and how can enantiomeric purity be optimized?

  • Methodology :

  • Step 1 : Use stereoselective enzymatic catalysis (e.g., nitrilases) to achieve high enantiomeric excess (ee). For example, ammonium chloride and pH 8 conditions improve reaction efficiency .
  • Step 2 : Employ chiral resolving agents (e.g., L-tartaric acid) during crystallization to separate (R)- and (S)-enantiomers. Monitor purity via chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane/isopropanol (80:20) .
  • Step 3 : Validate purity using polarimetry ([α]D) and compare with literature values for consistency .

Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure and stereochemistry?

  • Methodology :

  • NMR : Assign peaks using 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify the 2-chlorophenyl group and α-amino acid backbone. Key signals include δ 4.2–4.5 ppm (methine proton adjacent to NH2_2) and δ 7.3–7.6 ppm (aromatic protons) .
  • X-ray Crystallography : Use SHELXL for refinement of single-crystal data. Resolve hydrogen bonding between the hydrochloride counterion and carboxylic acid group to confirm stereochemistry .
  • IR Spectroscopy : Confirm the presence of NH2_2 (stretch ~3300 cm1^{-1}) and C=O (stretch ~1700 cm1^{-1}) .

Q. How can HPLC methods be optimized to detect enantiomeric impurities in the compound?

  • Methodology :

  • Column : Use a chiral stationary phase (e.g., Chiralcel® OD-H) with a polar organic mode (acetonitrile/methanol/0.1% trifluoroacetic acid).
  • Detection : UV at 254 nm for aromatic and carboxylic acid moieties.
  • Validation : Compare retention times with certified reference standards (e.g., methyl (R)-2-amino-2-(2-chlorophenyl)acetate hydrochloride) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions between the 2-chlorophenyl group and hydrophobic pockets in target proteins. Optimize protonation states at physiological pH using Gaussian 16 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the amino group and catalytic residues (e.g., in nitrilases) .

Q. What experimental strategies resolve discrepancies in reported optical rotation values across studies?

  • Methodology :

  • Controlled Replication : Synthesize the compound under standardized conditions (e.g., 37°C, pH 8) and measure [α]D using a sodium lamp (589 nm). Compare with USP reference standards .
  • Error Analysis : Investigate solvent effects (e.g., water vs. ethanol) and concentration dependencies. Use high-purity solvents (HPLC-grade) to minimize artifacts .

Q. How can stability studies under accelerated conditions (e.g., high humidity, heat) identify degradation pathways?

  • Methodology :

  • Forced Degradation : Expose the compound to 40°C/75% RH for 28 days. Monitor degradation via LC-MS for byproducts like 2-chlorophenylglycine (m/z 185) or dimerization products.
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf life. Stabilize the hydrochloride salt by storing in desiccated, amber vials at -20°C .

Q. What chiral stationary phases (CSPs) are most effective for preparative-scale resolution of (R)- and (S)-enantiomers?

  • Methodology :

  • Screening : Test polysaccharide-based CSPs (e.g., Chiralpak® AD) with mobile phases containing 0.1% diethylamine to reduce peak tailing.
  • Scale-Up : Use simulated moving bed (SMB) chromatography for continuous separation. Optimize loading capacity using a 20% ethanol/hexane mixture .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.